molecular formula C14H28N2 B5001345 1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane

カタログ番号 B5001345
分子量: 224.39 g/mol
InChIキー: PKTMSPDVHHWABN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane, also known as Etomidate, is a potent intravenous anesthetic drug that is widely used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Etomidate is a non-barbiturate hypnotic agent that acts on the gamma-aminobutyric acid (GABA) receptor, leading to the inhibition of neuronal activity and subsequent induction of anesthesia.

作用機序

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane acts on the GABA receptor in the central nervous system, leading to the enhancement of GABAergic neurotransmission and subsequent inhibition of neuronal activity. This results in the induction of anesthesia and sedation. This compound has a rapid onset of action and a short duration of effect, making it an ideal agent for induction of anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a safe and effective anesthetic agent. It has a high therapeutic index, meaning that it has a wide safety margin and can be used at high doses without causing significant adverse effects. However, this compound has been associated with adrenal suppression, which can lead to the inhibition of cortisol synthesis and subsequent adrenal insufficiency.

実験室実験の利点と制限

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane has been used in laboratory experiments to study the effects of anesthesia on neuronal activity and to investigate the mechanisms of action of GABAergic drugs. Its rapid onset of action and short duration of effect make it a useful tool for studying the effects of anesthesia on the brain. However, its effects on adrenal function and potential for adrenal suppression may limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on 1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane. One area of focus is the development of novel anesthetic agents that have similar or improved properties compared to this compound, such as a longer duration of effect or a lower potential for adrenal suppression. Another area of research is the investigation of the molecular mechanisms underlying the effects of this compound on the GABA receptor and its downstream signaling pathways. Additionally, the use of this compound in combination with other anesthetic agents may be explored to improve the safety and efficacy of anesthesia in clinical practice.

合成法

The synthesis of 1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane involves the reaction between 2-ethyl-1,3-dioxolane and 1,3-dibromopropane in the presence of sodium hydride, followed by the reaction with 2-amino-2-methyl-1-propanol to form the final product. The yield of this compound synthesis varies depending on the reaction conditions and purity of the starting materials.

科学的研究の応用

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane has been extensively studied for its anesthetic properties and its potential applications in clinical practice. It has been used as an induction agent for general anesthesia in various surgical procedures, including cardiac surgery, neurosurgery, and trauma surgery. This compound has also been used in critical care settings, such as in the management of status epilepticus and for rapid sequence intubation in emergency medicine.

特性

IUPAC Name

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-13-5-7-14(8-6-13)16-10-4-9-15(2)11-12-16/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTMSPDVHHWABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。